
tert-Butyl 4-nicotinoylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It has a molecular weight of 290.36 .
Synthesis Analysis
The synthesis of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate involves specific precursor chemicals. The removal of the t-BOC protecting group yields 4-anilinopiperidine, which has been reported to be involved in the synthesis of fentanyl .Molecular Structure Analysis
The molecular structure of tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is represented by the formula C16H22N2O3 . The InChI Code for this compound is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-Butyl 4-nicotinoylpiperidine-1-carboxylate is a solid compound . The storage temperature for this compound is 4°C .Applications De Recherche Scientifique
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, are extensively used in industries to prolong product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure and potential health impacts. Toxicity studies indicate that some SPAs may induce hepatic toxicity, possess endocrine-disrupting capabilities, and potentially be carcinogenic. Future research should focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Bioactive Properties of Neo Acids and Neo Alkanes
Research into naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, which exhibit various biological activities, has identified synthetic bioactive compounds containing tertiary butyl groups. These compounds have demonstrated significant anticancer, antifungal, and other activities, showcasing the potential of tert-butyl-based structures in developing therapeutic agents (Dembitsky, 2006).
Synthetic Routes of Vandetanib
The synthesis of vandetanib, a complex molecule for industrial production, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the importance of tert-butyl-based compounds in the synthesis of pharmacologically active molecules, offering insights into scalable and economically viable production methods (Mi, 2015).
MTBE Decomposition in Environmental Remediation
Studies on methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provide evidence of the feasibility of using advanced oxidation processes for the remediation of tert-butyl-based pollutants. Such research underscores the need for innovative approaches to mitigate environmental pollution caused by tert-butyl derivatives (Hsieh et al., 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of microbial biocatalysts by carboxylic acids, including those derived from tert-butyl compounds, provides valuable insights into microbial tolerance mechanisms. This knowledge can guide the engineering of more robust microbial strains for industrial bioprocesses, optimizing the production of bio-based chemicals and fuels (Jarboe et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(19)13-5-4-8-17-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIGNYUVLDKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)

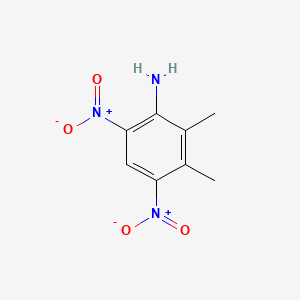
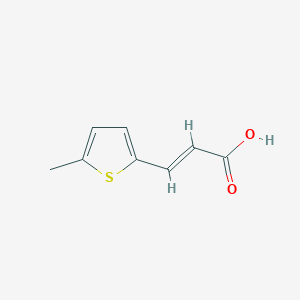


![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
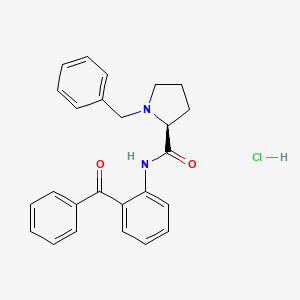
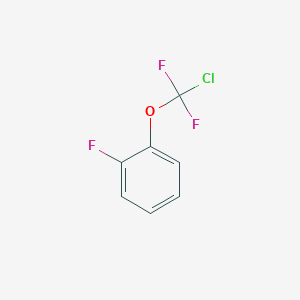
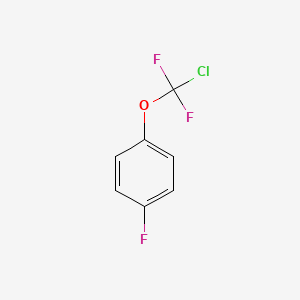
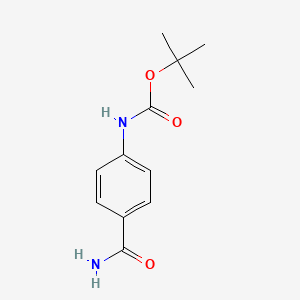
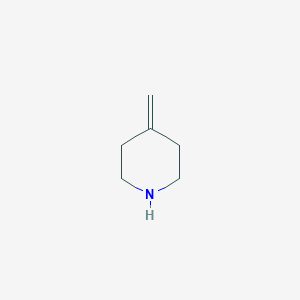
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)